2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a 2-methylbenzofuran core, a 2-fluorophenylmethoxy substituent at position 5, and a 2-methoxyethyl ester group at position 3. The fluorophenylmethoxy group enhances lipophilicity and may influence metabolic stability, while the methoxyethyl ester contributes to solubility and bioavailability. This compound’s structural features make it a candidate for drug discovery, particularly in targeting bacterial or fungal pathogens .
Properties
IUPAC Name |
2-methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)16-11-15(7-8-18(16)26-13)25-12-14-5-3-4-6-17(14)21/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBLTUZLQXORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3F)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.
Esterification: The carboxylate ester can be formed through an esterification reaction using a carboxylic acid derivative and an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
*Estimated based on structural analogs.
Functional Group Impact
- Ester Chain Modifications : The methoxyethyl ester (target) offers better solubility compared to ethyl esters () due to ether oxygen hydrogen bonding .
- Substituent Position : Bromination at position 6 () introduces steric hindrance, which could reduce enzymatic degradation but complicate target binding .
Biological Activity
2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20O5, with a molecular weight of approximately 342.35 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its reactivity and interaction with biological targets. The fluorophenyl group suggests potential applications in targeting specific biological pathways, particularly in cancer therapy.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. Research has shown that derivatives of benzofuran compounds can demonstrate efficacy against various Gram-positive cocci, Gram-negative rods, and yeasts .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Antimicrobial | Gram-positive cocci, Gram-negative rods, Yeasts |
Anti-inflammatory and Anticancer Activities
The benzofuran scaffold is recognized for its ability to modulate cellular pathways associated with inflammation and cancer. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms by which these compounds exert their effects may involve interactions with key enzymes or receptors involved in inflammatory responses or tumor growth.
Understanding the precise mechanism of action for this compound requires further investigation into its binding affinities to specific biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantitatively study these interactions. Initial hypotheses suggest that the compound may interact with enzymes or receptors implicated in disease processes, potentially leading to therapeutic effects.
Case Studies
Several studies have explored the biological activity of related benzofuran compounds:
- Antimicrobial Activity : A study conducted on methyl derivatives of benzofuran indicated significant antimicrobial properties against a variety of pathogens, establishing a basis for further exploration into the efficacy of more complex derivatives like this compound .
- Cancer Research : Research on structurally analogous compounds has revealed their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. These findings underscore the potential for developing new anticancer agents based on the benzofuran structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
